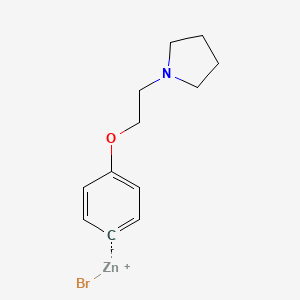
(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)zinc bromide, 0.25 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)zinc bromide, 0.25 M in THF is a zinc bromide compound used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of different solvents, including THF (tetrahydrofuran). It has a wide range of applications, from organic synthesis to pharmaceutical and biotechnological research. In 25 M in THF.
Aplicaciones Científicas De Investigación
(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)zinc bromide, 0.25 M in THF is a versatile compound that has a wide range of scientific research applications. It is used in organic synthesis, as a catalyst for the synthesis of organic compounds. It is also used in pharmaceutical and biotechnological research, as a reagent for the synthesis of pharmaceuticals and biopharmaceuticals. Additionally, it is used in the synthesis of polymers, as a catalyst for the polymerization of monomers.
Mecanismo De Acción
The mechanism of action of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)zinc bromide, 0.25 M in THF is not fully understood. However, it is believed that the zinc bromide acts as a Lewis acid, which is capable of forming covalent bonds with other molecules. This enables the zinc bromide to act as a catalyst in a variety of organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)zinc bromide, 0.25 M in THF are not well understood. However, it is believed that the compound is not toxic and does not have any adverse effects on the human body. Additionally, it does not have any mutagenic or carcinogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)zinc bromide, 0.25 M in THF is its versatility. It can be used in a variety of different solvents, including THF, and can be used in a wide range of organic synthesis reactions. Additionally, it is relatively non-toxic and does not have any adverse effects on the human body.
A major limitation of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)zinc bromide, 0.25 M in THF is its cost. The compound is relatively expensive and can be difficult to obtain in large quantities. Additionally, the mechanism of action of the compound is not fully understood, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are a number of potential future directions for (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)zinc bromide, 0.25 M in THF. One potential direction is to investigate its use as a catalyst for the synthesis of pharmaceuticals and biopharmaceuticals. Additionally, further research could be done to explore the mechanism of action of the compound, as well as its potential toxicity and mutagenic effects. Finally, further research could be done to explore the potential uses of the compound in the synthesis of polymers.
Métodos De Síntesis
The synthesis of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)zinc bromide, 0.25 M in THF is a two-step process. First, a pyrrolidin-1-yl derivative is reacted with zinc bromide in THF to form the desired compound. The reaction is carried out in an inert atmosphere and is typically heated to a temperature of around 100°C. The reaction is typically complete within one hour. After the reaction is complete, the product is filtered and washed with THF to remove any unreacted starting materials.
Propiedades
IUPAC Name |
bromozinc(1+);1-[2-(phenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16NO.BrH.Zn/c1-2-6-12(7-3-1)14-11-10-13-8-4-5-9-13;;/h2-3,6-7H,4-5,8-11H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBKKABICHKSLX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=[C-]C=C2.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNOZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)zinc bromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














